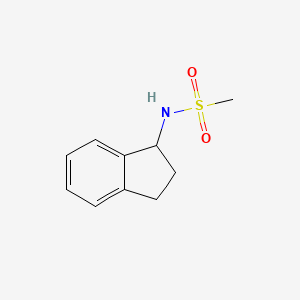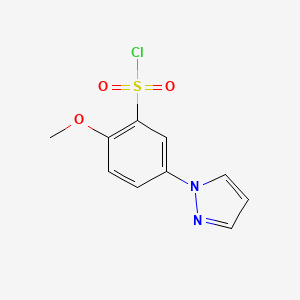
4-甲基-6-(三氟甲基)吡啶-3-胺
描述
“4-Methyl-6-(trifluoromethyl)pyridin-3-amine” is a compound with the molecular formula CHFN . It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the reaction of hydrazine with ethylhydrazine or propan-2-ylhydrazine, followed by a reaction with p-TsOH and then with pyridyl boronic acid . Another method involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the transformation of the chloride into a 4H-pyran-4-one intermediate . Another reaction involves the ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.14 . It is a solid at room temperature . The InChI key for this compound is GLJGKHHMJXKHPG-UHFFFAOYSA-N .科学研究应用
Metalation Reaction
This compound is used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions, which are fundamental in organic synthesis for creating carbon-carbon bonds .
Synthesis of Metal-Organic Frameworks (MOFs)
MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are utilized in various applications, including gas storage and separation .
Agrochemical Applications
The trifluoromethylpyridine motif is a valuable component in molecules with biological activity, particularly in crop protection as fungicides, herbicides, and insecticides .
Pharmaceutical Intermediates
It represents a key intermediate in the atroposelective synthesis of potent inhibitors, such as the KRAS G12C covalent inhibitor divarasib (GDC-6036), used in targeted cancer therapies .
Active Structural Motif in Pharmaceuticals
Trifluoromethylpyridines serve as a key structural motif in active pharmaceutical ingredients due to their unique chemical properties that enhance biological activity .
Chemical Synthesis Methods
The compound is involved in methods for exchanging chlorine and fluorine atoms using trichloromethyl-pyridine or assembling pyridine from a trifluoromethyl-containing building block .
FDA-Approved Drug Synthesis
It is also part of the synthesis pathway for FDA-approved drugs that contain the trifluoromethyl group, contributing to the drug’s efficacy and stability .
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
属性
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-6(7(8,9)10)12-3-5(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGKHHMJXKHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677792 | |
| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
CAS RN |
944317-54-8 | |
| Record name | 4-Methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
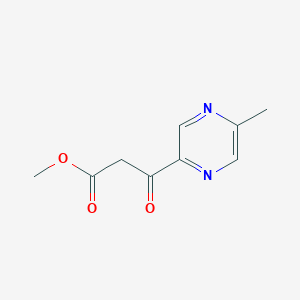
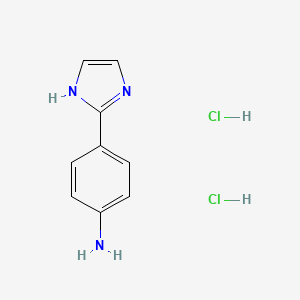
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)
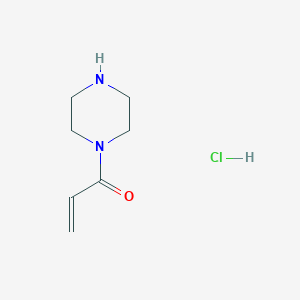
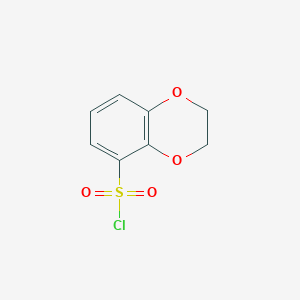
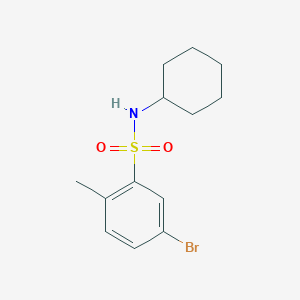
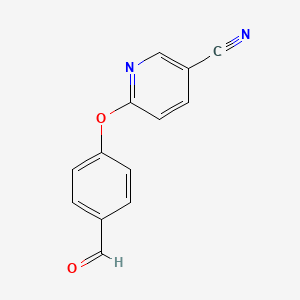
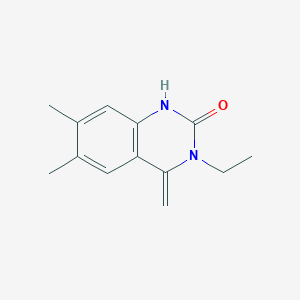
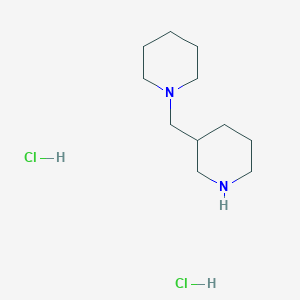
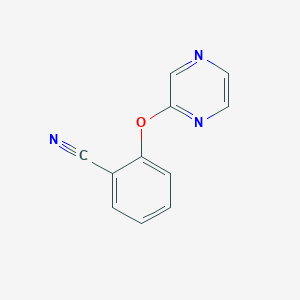
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)
